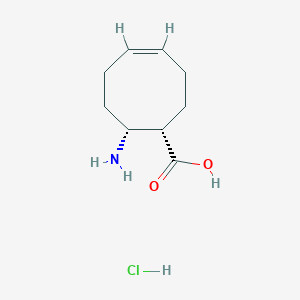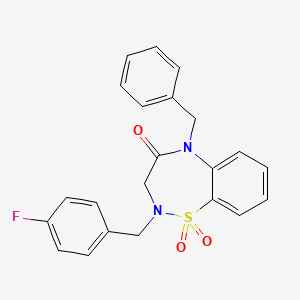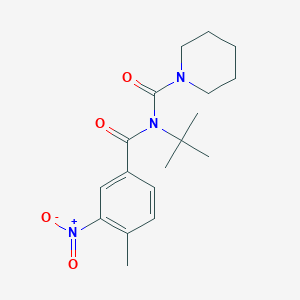![molecular formula C8H7BrN2 B2374466 4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine CAS No. 1639444-93-1](/img/structure/B2374466.png)
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” is a chemical compound with the molecular formula C8H7BrN2 . It is also known as 4-Bromo-3-methyl-6-azaindole .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyrrolopyridine core with a bromine atom at the 4-position and a methyl group at the 3-position . The exact 3D conformer of the molecule is not available .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 211.06 g/mol . It has a XLogP3-AA value of 2, indicating its lipophilicity . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound is a solid at room temperature .
Scientific Research Applications
Synthesis Techniques
- Efficient Synthesis Methods : An efficient synthesis approach for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was developed, using sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide, followed by debenzylation. This method demonstrates applicability for synthesizing different N6-substituted analogues (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Chemical Synthesis and Applications
Pyrrolopyridine Analogs of Nalidixic Acid : A series of 4,7-dihydro-4-oxo-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acids, synthesized from ethyl 5-methyl-2-aminopyrrole-3-carboxylate, showed potential antibacterial activity (Toja, Kettenring, Goldstein, & Tarzia, 1986).
Selective Palladium-Mediated Functionalization : The pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system was used in the synthesis of the natural alkaloid variolin B. This involved selective and sequential C-N, C-C, and C-O palladium-mediated functionalization at specific positions of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system (Baeza, Mendiola, Burgos, Alvarez-Builla, & Vaquero, 2010).
Synthesis of Time-Resolved Fluorescence Immunoassay Chelates : A new bifunctional chelate intermediate, 4-bromo-2,6-bis(3-(bromomethyl)-1H-pyrazol-1-yl)pyridine, was synthesized for time-resolved fluorescence immunoassay applications, indicating its utility in advanced biochemical assays (Pang Li-hua, 2009).
Synthesis of Heterocyclic Compounds for Medicinal Applications : The synthesis of various heterocyclic compounds, like apomitomycin derivatives, demonstrates the compound's utility as a potential intermediate in drug development, especially in the field of oncology and antimicrobial drugs (Kametani, Kigawa, Nemoto, Ihara, & Fukumoto, 1980).
Biological Activity Research
Biological Activity Investigations : Studies have explored the diverse biological activities of pyrrolo[3,4-c]pyridine derivatives, revealing their potential as analgesic and sedative agents, and in treating diseases of the nervous and immune systems. Their antidiabetic, antimycobacterial, antiviral, and antitumor activities also have been investigated, highlighting the compound's broad spectrum of pharmacological properties (Wójcicka & Redzicka, 2021).
Antitumor Activity in Experimental Models : Novel nortopsentin analogues of 1H-pyrrolo[2,3-b]pyridine derivatives have been synthesized and tested for their antitumor activity in models of diffuse malignant peritoneal mesothelioma (DMPM), a rare and rapidly fatal disease. The compounds showed significant tumor volume inhibition and induced a caspase-dependent apoptotic response in DMPM cells (Carbone et al., 2013).
Safety and Hazards
“4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed . It should be stored in a refrigerator . The compound is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Future Directions
The future directions for “4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine” could involve further exploration of its biological activities. For instance, it could be interesting to investigate its potential as a lead scaffold for the development of new FGFR inhibitors . Additionally, further studies could be conducted to explore its physical and chemical properties, as well as its reactivity in various chemical reactions .
Properties
IUPAC Name |
4-bromo-3-methyl-1H-pyrrolo[2,3-c]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2/c1-5-2-11-7-4-10-3-6(9)8(5)7/h2-4,11H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBXMPICXRAHAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CNC2=CN=CC(=C12)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Methyl-5-((4-phenylpiperazin-1-yl)(p-tolyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2374386.png)
![2-[2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]-N-phenyl-N-propan-2-ylacetamide](/img/structure/B2374387.png)
![N-(4-(2-oxo-2-((4-(trifluoromethoxy)phenyl)amino)ethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2374388.png)
![2-[(1R,2R)-2-benzyloxy-1-methyl-propoxy]-4-chloro-5-(trifluoromethyl)pyrimidine](/img/structure/B2374390.png)


![N-(4-chlorophenyl)-5-(hydroxymethyl)-8-methyl-2-oxo-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2374397.png)
![2-chloro-5-nitro-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2374400.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2374402.png)
![2-Chloro-5-(propylsulfonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B2374403.png)

![2-[(3-chlorophenyl)sulfonylamino]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2374407.png)
